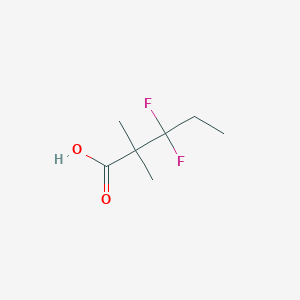
3,3-Difluoro-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2,2-dimethylpentanoic acid is a chemical compound with the formula C7H12F2O2 . It has a molecular weight of 166.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) . This indicates the presence of seven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point and other physical properties are not specified .科学的研究の応用
Environmental Impact and Degradation
Research has extensively explored the environmental impact and microbial degradation pathways of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. These studies shed light on the environmental fate, biodegradability, and potential for defluorination of such compounds, which is crucial for assessing their long-term environmental presence and developing strategies for mitigation and remediation (Liu & Avendaño, 2013).
Analytical and Monitoring Techniques
Advancements in analytical methods have enabled the detection and quantification of PFAS, including novel fluoroalkylether substances, in environmental and biomonitoring samples. This research is fundamental for understanding the distribution, fate, and potential health effects of these compounds, informing regulatory policies and environmental monitoring programs (Munoz et al., 2019).
Toxicity and Environmental Safety
The search for alternatives to harmful PFAS compounds has led to investigations into the sources, distribution, and toxicological profiles of novel fluorinated alternatives. Understanding the toxicity and environmental safety of these alternatives is critical for evaluating their suitability as replacements for more harmful PFAS compounds, ensuring that new materials do not pose similar or greater risks (Wang et al., 2019).
Chemical Synthesis and Organic Chemistry Applications
The unique properties of fluorinated compounds have also found applications in organic synthesis, where their reactivity and stability are harnessed in various reactions, including electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. These applications are pivotal in the development of new organic compounds, pharmaceuticals, and materials (Kazakova & Vasilyev, 2017).
Biological Monitoring and Health Risks
The persistent nature of PFAS compounds necessitates ongoing biological monitoring to assess exposure and potential health risks in both humans and wildlife. Understanding the bioaccumulation, biomagnification, and toxicological effects of PFAS is essential for evaluating their impact on health and informing regulatory actions (Houde et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3,3-difluoro-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFJMGVBSZFNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2090954-33-7 |
Source


|
| Record name | 3,3-difluoro-2,2-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

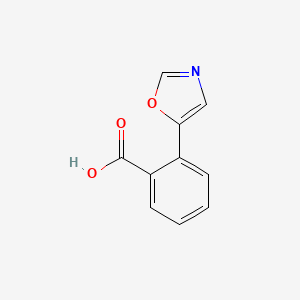


![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)
naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)


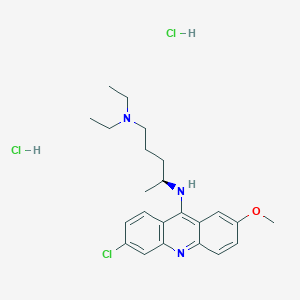
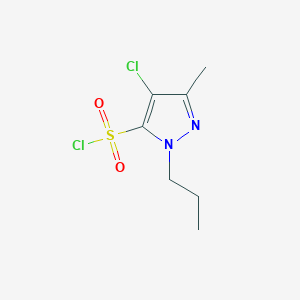
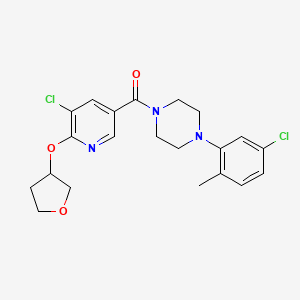
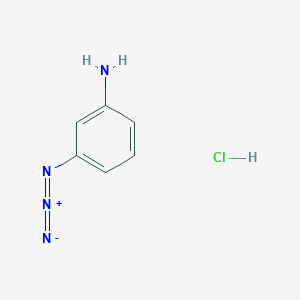
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2782260.png)